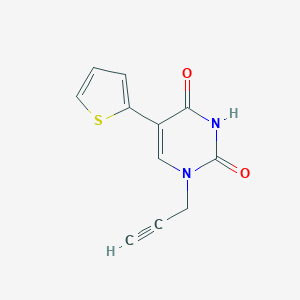![molecular formula C45H72CuF3O5P4S B14888578 Bis{[1-(2S,5S)-2,5-diethylphospholanyl]-[2-(2S,5S)-2,5-diethylphospholanyl-oxide]benzene}Cu(I)trifluoromethanesulfonate](/img/structure/B14888578.png)
Bis{[1-(2S,5S)-2,5-diethylphospholanyl]-[2-(2S,5S)-2,5-diethylphospholanyl-oxide]benzene}Cu(I)trifluoromethanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of MFCD17018800 typically involves the reaction of copper(I) salts with phospholanyl ligands under controlled conditions. One common method includes:
Ligand Preparation: The phospholanyl ligands are synthesized through a series of steps involving the reaction of diethylphosphine with appropriate organic substrates.
Complex Formation: The prepared ligands are then reacted with copper(I) trifluoromethanesulfonate in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete complexation.
Industrial Production Methods
Industrial production of MFCD17018800 may involve scaling up the laboratory synthesis methods. This includes:
Batch Processing: Large-scale reactors are used to mix the copper(I) salts and phospholanyl ligands under controlled conditions.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain high-purity MFCD17018800.
化学反応の分析
Types of Reactions
MFCD17018800 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Substitution: Ligand exchange reactions can occur, where the phospholanyl ligands are replaced by other ligands.
Coordination Reactions: The copper center can coordinate with different donor molecules, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or oxygen can be used under mild conditions.
Substitution: Ligand exchange can be facilitated by using excess of the new ligand in solvents like acetonitrile or dichloromethane.
Coordination: Various donor molecules such as amines or phosphines can be introduced to the copper center under ambient conditions.
Major Products
Oxidation: Higher oxidation state copper complexes.
Substitution: New organometallic complexes with different ligands.
Coordination: Adducts with donor molecules.
科学的研究の応用
MFCD17018800 has diverse applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in coupling reactions and polymerization processes.
Biology: Investigated for its potential in bioinorganic chemistry, including interactions with biomolecules.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in materials science for the development of advanced materials with specific electronic or optical properties.
作用機序
The mechanism by which MFCD17018800 exerts its effects involves:
Catalysis: The copper center facilitates electron transfer processes, enabling various catalytic reactions.
Molecular Targets: The compound can interact with substrates through coordination to the copper center, altering their reactivity.
Pathways: In biological systems, it may interact with enzymes or other proteins, affecting their function.
類似化合物との比較
Similar Compounds
- Bis(triphenylphosphine)copper(I) chloride
- Copper(I) iodide
- Copper(I) thiophene-2-carboxylate
Uniqueness
MFCD17018800 is unique due to its specific ligand structure, which imparts distinct electronic and steric properties. This makes it particularly effective in certain catalytic applications compared to other copper(I) complexes.
特性
分子式 |
C45H72CuF3O5P4S |
|---|---|
分子量 |
969.6 g/mol |
IUPAC名 |
copper(1+);(2S,5S)-1-[2-[(2S,5S)-2,5-diethylphospholan-1-yl]phenyl]-2,5-diethyl-1λ5-phospholane 1-oxide;trifluoromethanesulfonate |
InChI |
InChI=1S/2C22H36OP2.CHF3O3S.Cu/c2*1-5-17-13-14-18(6-2)24(17)21-11-9-10-12-22(21)25(23)19(7-3)15-16-20(25)8-4;2-1(3,4)8(5,6)7;/h2*9-12,17-20H,5-8,13-16H2,1-4H3;(H,5,6,7);/q;;;+1/p-1/t2*17-,18-,19-,20-;;/m00../s1 |
InChIキー |
XZAHMRIPYPSWIP-NTVBNPERSA-M |
異性体SMILES |
CC[C@H]1CC[C@@H](P1C2=CC=CC=C2P3(=O)[C@H](CC[C@@H]3CC)CC)CC.CC[C@H]1CC[C@@H](P1C2=CC=CC=C2P3(=O)[C@H](CC[C@@H]3CC)CC)CC.C(F)(F)(F)S(=O)(=O)[O-].[Cu+] |
正規SMILES |
CCC1CCC(P1C2=CC=CC=C2P3(=O)C(CCC3CC)CC)CC.CCC1CCC(P1C2=CC=CC=C2P3(=O)C(CCC3CC)CC)CC.C(F)(F)(F)S(=O)(=O)[O-].[Cu+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![tert-Butyl ((1R,3S)-3-(trifluoromethyl)-8-azaspiro[4.5]decan-1-yl)carbamate](/img/structure/B14888504.png)
![1-Ethynyl-3-azabicyclo[3.1.0]hexane](/img/structure/B14888507.png)
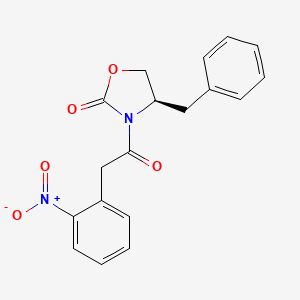
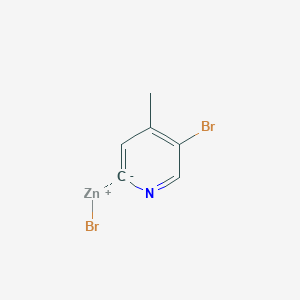
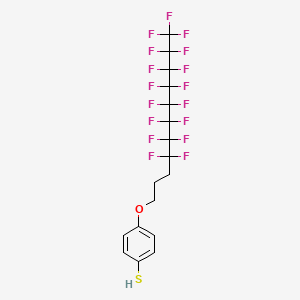

![1-(1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)ethanone](/img/structure/B14888547.png)
![tert-Butyl 6,8-dibromo-2H-pyrido[3,2-b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B14888550.png)
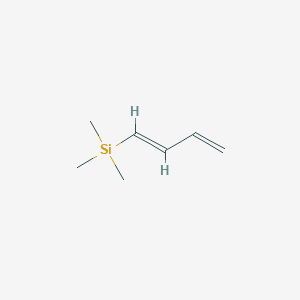
![Methyl 4-(methylamino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B14888554.png)
